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molecular formula C17H14F2N2 B8472712 5,6-Bis(4-fluorophenyl)-2-methyl-2,3-dihydropyrazine CAS No. 909568-05-4

5,6-Bis(4-fluorophenyl)-2-methyl-2,3-dihydropyrazine

Cat. No. B8472712
M. Wt: 284.30 g/mol
InChI Key: YFKVRWSMRGIDHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889266B2

Procedure details

First, with ethanol as a solvent, 5.31 g of 4,4′-difluorobenzil (by Tokyo Chemical Industry Co., Ltd.) and 1.60 g of 1,2-diaminopropane (by Tokyo Chemical Industry Co., Ltd.) were mixed, and the mixture was refluxed for three hours. After reaction, a reaction solution was condensed by using an evaporator, and an obtained residue was recrystallized by using ethanol; thus, 2,3-bis(4-fluorophenyl)-5-methyl-5,6-dihydropyrazine was obtained (light yellow powder, yield: 86%).
Quantity
5.31 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]([C:12]2[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=2)=O)=O)=[CH:4][CH:3]=1.[NH2:19][CH2:20][CH:21]([NH2:23])[CH3:22]>C(O)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:10]([C:12]3[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=3)=[N:23][CH:21]([CH3:22])[CH2:20][N:19]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
5.31 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)F
Name
Quantity
1.6 g
Type
reactant
Smiles
NCC(C)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After reaction
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
an evaporator
CUSTOM
Type
CUSTOM
Details
an obtained residue was recrystallized

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=NCC(N=C1C1=CC=C(C=C1)F)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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